molecular formula C7H14ClN B13478407 rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B13478407
M. Wt: 147.64 g/mol
InChI Key: AJLFTSVATQLEOU-FNCXLRSCSA-N
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Description

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .

Scientific Research Applications

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride include:

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-5-2-7-3-6(5)4-8-7;/h5-8H,2-4H2,1H3;1H/t5-,6+,7-;/m1./s1

InChI Key

AJLFTSVATQLEOU-FNCXLRSCSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C[C@H]1CN2.Cl

Canonical SMILES

CC1CC2CC1CN2.Cl

Origin of Product

United States

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